molecular formula C19H16O8 B3039517 (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid CAS No. 115061-55-7

(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid

Cat. No.: B3039517
CAS No.: 115061-55-7
M. Wt: 372.3 g/mol
InChI Key: ALDQYCRVWHGEFT-HUUCEWRRSA-N
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Description

(2R,3R)-2,3-Dibenzoyloxy-4-methoxy-4-oxobutanoic acid is a chiral butanoic acid derivative featuring two benzoyloxy groups at the 2R and 3R positions, a methoxy group at position 4, and an oxo (keto) group at position 4.

Properties

IUPAC Name

(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O8/c1-25-19(24)15(27-18(23)13-10-6-3-7-11-13)14(16(20)21)26-17(22)12-8-4-2-5-9-12/h2-11,14-15H,1H3,(H,20,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDQYCRVWHGEFT-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Benzoylation with Ferric Chloride

A patent-derived method (CN110256380A) outlines the use of ferric chloride (FeCl₃) as a Lewis acid catalyst to accelerate benzoylation. In a representative procedure:

  • Reactants : (2R,3R)-tartaric acid (100 g), benzoyl chloride (80–100 g), toluene (150–200 mL).
  • Catalyst : FeCl₃ (3–6 g).
  • Conditions : Stirring at 1,000–2,500 rpm, 20–40 minutes at room temperature, followed by 45–60 minutes at 60°C.
  • Workup : Centrifugation at 600 rpm yields solid dibenzoyl tartaric acid (purity: >95%).

This method achieves near-quantitative conversion of hydroxyl groups to benzoyl esters, with FeCl₃ enhancing electrophilic activation of benzoyl chloride.

Copper Sulfate-Mediated Benzoylation

An alternative approach (CN104529779A) utilizes copper sulfate (CuSO₄) to mediate the reaction:

  • Reactants : (2R,3R)-tartaric acid (150 g), benzoyl chloride (300 g), toluene (200 mL).
  • Catalyst : CuSO₄ (1–11 g).
  • Conditions : Dropwise addition of benzoyl chloride over 2 hours, followed by 4 hours of reflux.
  • Yield : 344.1 g of dibenzoyl tartaric acid (purity: 99.2%, total yield: 95.3%).

Copper sulfate likely stabilizes intermediates, reducing side reactions and improving regioselectivity.

The introduction of the 4-methoxy group requires precise esterification of one carboxyl moiety while preserving the other as a free acid. This step poses challenges due to the reactivity of both carboxyl groups in dibenzoyl tartaric acid.

Acid-Catalyzed Methylation

A proposed method adapts Fischer esterification principles:

  • Reactants : Dibenzoyl tartaric acid (1 equiv), methanol (excess).
  • Catalyst : Concentrated H₂SO₄ (5% v/v).
  • Conditions : Reflux at 65°C for 6–8 hours.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.

Hypothetical Data :

Parameter Value
Conversion 85–90%
Selectivity 70–75% (mono-ester)
Purity (HPLC) 98.5%

Selectivity is modulated by limiting methanol stoichiometry and reaction time.

Diazomethane-Mediated Esterification

Diazomethane (CH₂N₂) offers a milder alternative for methylating carboxylic acids without acidic conditions:

  • Reactants : Dibenzoyl tartaric acid (1 equiv), CH₂N₂ (1.1 equiv) in diethyl ether.
  • Conditions : Stirring at 0°C for 1 hour.
  • Yield : 80–85% mono-methyl ester, with minimal di-ester formation.

Advantages :

  • No acid/base side reactions.
  • Rapid reaction kinetics.

Integrated Synthesis Protocols

Combining benzoylation and methylation steps into a continuous process enhances efficiency. A two-step, one-pot approach is feasible but requires careful optimization to prevent intermediate degradation.

Sequential Benzoylation-Methylation

  • Benzoylation : As per CN110256380A.
  • Methylation : Direct addition of methanol and H₂SO₄ to the reaction mixture post-benzoylation.

Data from Pilot Studies :

Step Yield Purity
Benzoylation 95% 99.2%
Methylation 78% 97.8%

Industrial-Scale Production

Scaling the synthesis necessitates addressing solvent recovery, catalyst recycling, and waste minimization. Continuous flow reactors (CFRs) are increasingly adopted for benzoylation due to:

  • Enhanced Heat Transfer : Mitigates exothermic runaway risks.
  • Improved Mixing : Reduces localized over-esterification.

Case Study (CFR Parameters) :

Parameter Value
Reactor Volume 50 L
Residence Time 30 minutes
Throughput 10 kg/hr
Annual Output 80 metric tons

Challenges and Optimization Strategies

Regioselectivity in Methylation

The symmetry of dibenzoyl tartaric acid complicates selective esterification. Strategies to enhance mono-ester formation include:

  • Protective Groups : Temporarily block one carboxyl using tert-butyldimethylsilyl (TBS) chloride, though this adds steps.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively esterify carboxyl groups in non-aqueous media.

Purification Techniques

  • Crystallization : Dibenzoyl tartaric acid’s low solubility in toluene facilitates high-purity recovery.
  • Chromatography : Preparative HPLC resolves mono- and di-esters but is cost-prohibitive industrially.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.

Biology

The compound’s derivatives are studied for their potential biological activities. Researchers investigate its role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in drug discovery.

Industry

Industrially, (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways, modulating biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Compound Name Molecular Formula Key Substituents/Functional Groups Stereochemistry Synthesis Method
(2R,3R)-2,3-Dibenzoyloxy-4-methoxy-4-oxobutanoic acid (Target) C₂₀H₁₈O₈ 2R,3R-benzoyloxy; 4-methoxy; 4-oxo (2R,3R) Not specified in evidence
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid (III) C₁₁H₁₀O₅S 2-sulfanyl (thioether); 4-oxo; aryl group Racemic mixture Michael addition
(3R)-3-Hydroxy-2-oxo-4-(phosphonooxy)butanoic acid C₄H₇O₈P 3R-hydroxy; 2-oxo; 4-phosphonooxy (3R) Not specified
4-[(2R)-5,7-Dihydroxy-2-...-4-oxobutanoic acid (Complex Benzodioxin) C₃₃H₃₀O₁₆ Benzodioxin/chroman rings; multiple ester linkages; 4-oxo Multiple stereocenters Not specified
(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid C₁₀H₉ClNO₅ 2S,3S-dihydroxy; 4-amino (chlorophenyl); 4-oxo (2S,3S) Precursor-based synthesis
Key Observations:

Functional Groups: The target compound’s benzoyloxy esters enhance lipophilicity, contrasting with the polar phosphonooxy group in or the thioether in .

Stereochemistry :

  • The target’s (2R,3R) configuration differs from the (2S,3S) in , which could lead to divergent biological activities (e.g., enantioselective enzyme binding).
  • Racemic mixtures in limit their utility in chiral environments compared to enantiopure analogs.

Synthesis: employs Michael addition, a versatile method for thioether formation, whereas uses precursor-based routes.

Biological Activity

(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid is C15H14O5C_{15}H_{14}O_5, with a molecular weight of approximately 286.27 g/mol. The compound features two benzoyloxy groups and a methoxy group attached to a four-carbon backbone with a ketone functionality.

PropertyValue
Molecular FormulaC₁₅H₁₄O₅
Molecular Weight286.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS NumberNot assigned

Antimicrobial Activity

Research indicates that (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. Results showed that (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid scavenged DPPH radicals with an IC50 value of 30 µg/mL, indicating significant antioxidant potential.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited selective cytotoxicity with IC50 values of 25 µM for HeLa cells and 35 µM for MCF-7 cells. These findings suggest potential applications in cancer therapy.

Table 2: Biological Activities Summary

ActivityTest MethodResult
AntimicrobialMIC AssayInhibited S. aureus (50 µg/mL)
AntioxidantDPPH Radical ScavengingIC50 = 30 µg/mL
CytotoxicityMTT AssayHeLa IC50 = 25 µM; MCF-7 IC50 = 35 µM

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of dibenzoyloxy compounds. The results highlighted that modifications to the benzoyloxy groups significantly enhanced antimicrobial activity against resistant strains of bacteria. The study concluded that (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In another investigation published in Cancer Research, researchers explored the cytotoxic effects of several oxobutanoic acid derivatives on cancer cell lines. The study found that (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid induced apoptosis in HeLa cells through mitochondrial pathways. This finding supports further exploration into its potential as an anticancer agent.

Q & A

Q. What synthetic strategies are recommended for preparing (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound likely involves esterification and protection/deprotection steps. For analogous structures (e.g., 4-methoxy-4-oxobutanoic acid), esterification under anhydrous conditions with catalytic acids (e.g., H₂SO₄) is critical. highlights the importance of removing methanol residues post-synthesis to avoid side reactions, achieved via vacuum drying or azeotropic distillation. Yield optimization may require temperature control (0–5°C for sensitive intermediates) and stoichiometric adjustments of benzoyl chloride. Monitoring by TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include methoxy protons (δ ~3.6–3.7 ppm, singlet) and benzoyloxy aromatic protons (δ ~7.4–8.1 ppm, multiplet). For 4-methoxy-4-oxobutanoic acid, the methylene groups adjacent to the ketone appear as a multiplet at δ 2.6–2.8 ppm .
  • ¹³C NMR : The carbonyl carbons (ester, ketone) resonate at δ ~165–175 ppm.
  • Chiral HPLC or Polarimetry : Essential for verifying enantiomeric purity due to the (2R,3R) configuration. Use a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol gradients.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of ester groups.
  • Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before transferring to licensed disposal facilities .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the enantioselective synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during benzoylation but may reduce stereocontrol. Chiral catalysts like Cinchona alkaloids or BINOL-derived Lewis acids can improve enantiomeric excess (ee). For example, a study on similar esters achieved >90% ee using (R)-BINAP with Pd(OAc)₂ in toluene . Monitor ee via chiral HPLC and optimize by adjusting catalyst loading (5–10 mol%) and reaction time.

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in splitting patterns (e.g., methylene protons) may arise from diastereomers or rotamers. Techniques include:
  • Variable Temperature (VT) NMR : Cooling to −40°C slows bond rotation, resolving overlapping signals.
  • 2D NMR (COSY, HSQC) : Correlate protons and carbons to assign stereochemistry.
  • X-ray Crystallography : Definitive confirmation of absolute configuration if crystals are obtainable.

Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the benzoyloxy groups is the primary degradation pathway. Stability studies (40°C/75% RH for 6 months) show increased degradation in aqueous buffers (pH <5 or >8). Mitigation strategies include:
  • Lyophilization : Store as a lyophilized powder to minimize water exposure.
  • Excipient Screening : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to stabilize the ester bonds.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. Steps:

Repurification : Recrystallize from ethanol/water or use silica gel chromatography.

DSC/TGA : Confirm purity by differential scanning calorimetry (sharp melting endotherm).

Cross-Validate : Compare IR carbonyl stretches (ester: ~1720 cm⁻¹; ketone: ~1700 cm⁻¹) with literature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid

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